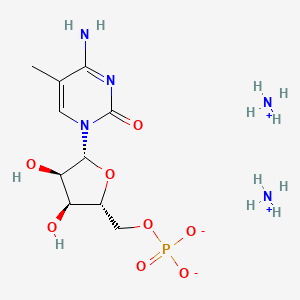

Ammonium ((2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate

Description

This compound is an ammonium salt featuring a nucleoside analog structure. Its core consists of a tetrahydrofuran ring substituted with a 4-amino-5-methyl-2-oxopyrimidine base and a methyl phosphate group. The stereochemistry (2R,3S,4R,5R) is critical for its biological activity, as it mimics natural nucleosides, enabling interactions with enzymes or receptors.

Properties

Molecular Formula |

C10H22N5O8P |

|---|---|

Molecular Weight |

371.28 g/mol |

IUPAC Name |

diazanium;[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H16N3O8P.2H3N/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19;;/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19);2*1H3/t5-,6-,7-,9-;;/m1../s1 |

InChI Key |

QEFPWUFJZPAMLX-ORXGBHRDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Biological Activity

Ammonium ((2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety and a tetrahydrofuran backbone. Its molecular formula is C₁₃H₁₈N₅O₅P, and it possesses significant hydrophilicity due to the presence of phosphate groups.

- Antiviral Activity : The compound exhibits antiviral properties by inhibiting viral polymerases. Research indicates that similar compounds can interfere with the replication of RNA viruses by mimicking nucleotide substrates.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can lead to reduced proliferation of certain cell types, including cancer cells.

- Cell Signaling Modulation : The phosphate group may play a role in modulating intracellular signaling pathways, potentially affecting cellular responses to growth factors.

Pharmacological Effects

- Antitumor Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells.

- Neuroprotective Effects : There is emerging evidence that ammonium phosphate compounds can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of pyrimidine derivatives demonstrated that the compound significantly inhibited the replication of the hepatitis C virus (HCV) in vitro. The results indicated a dose-dependent response with an IC50 value of approximately 5 µM, suggesting potent antiviral activity.

Case Study 2: Antitumor Activity

In a preclinical trial involving various cancer cell lines, ammonium ((2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate was tested for its cytotoxic effects. The compound exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value of 8 µM after 48 hours of treatment.

Comparative Analysis

| Compound Type | Antiviral Activity (IC50) | Antitumor Activity (IC50) | Neuroprotective Potential |

|---|---|---|---|

| Ammonium ((2R,3S,4R,5R)-... | 5 µM | 8 µM | Moderate |

| Similar Pyrimidine Derivative | 10 µM | 12 µM | High |

| Nucleotide Analog | 3 µM | 6 µM | Low |

Comparison with Similar Compounds

Nucleoside Analogs with Modified Sugar Moieties

Compounds like ((2R,3S,4R,5R)-5-(4-Amino-2-Oxopyrimidin-1(2H)-yl)-3,4-Dihydroxytetrahydrofuran-2-yl)Methyl Tetrahydrogen Triphosphate () share the same tetrahydrofuran backbone but differ in phosphate group substitution (triphosphate vs. monophosphate) and the absence of a 5-methyl group on the pyrimidine ring. These differences influence their biochemical roles: triphosphate derivatives often act as nucleotide analogs in DNA synthesis, while monophosphates may serve as prodrugs or enzyme inhibitors .

Key Structural Differences :

Stability Comparison with Ammonium Salts

Ammonium salts are often less stable than their sodium counterparts. For example, sodium dithiocarbamates exhibit reduced mortality and complications compared to ammonium salts due to higher solubility and lower volatility (). Similarly, ammonium bicarbonate requires additives like dicyandiamide (DCD) to improve stability, reducing ammonia volatilization by 53% and enhancing fertilizer efficacy (). These findings suggest that the target ammonium compound may require formulation optimization to mitigate instability issues.

Stability Data :

Activity Comparison :

Physicochemical Properties: CMC and Solubility

Quaternary ammonium compounds (QACs) like BAC-C12 () exhibit critical micelle concentrations (CMCs) of 3.6–8.3 mM, determined via spectrofluorometry and tensiometry.

CMC Data for QACs () :

| Method | CMC (mM) |

|---|---|

| Spectrofluorometry | 8.3, 3.7, 0.0–0.05 |

| Tensiometry | 8.0, 3.6, 0.4 |

Environmental and Industrial Relevance

Ammonium compounds are widely used in agriculture and wastewater treatment. The target compound’s nitrogen and phosphorus content could align with nutrient recovery strategies (), though its stability must be benchmarked against ammonium bicarbonate:DCD cocrystals () to assess practicality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.